molecular formula C19H17FN6O3 B2843702 N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396852-20-2

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2843702
CAS No.: 1396852-20-2
M. Wt: 396.382
InChI Key: WLFCJCRMVVTLAQ-UHFFFAOYSA-N
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Description

“N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The fluorophenyl group attached to the piperazine ring could potentially enhance the compound’s ability to penetrate biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups, including the piperazine ring, the fluorophenyl group, the oxazolyl group, and the pyrazine-2-carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Antimicrobial Activity

A study on piperazine and triazolo-pyrazine derivatives, including a focus on antimicrobial evaluation, demonstrated that certain compounds within this category possess significant growth inhibition against bacterial strains such as A. baumannii. This suggests potential applications of similar compounds in developing new antimicrobials (Patil et al., 2021).

Automated Synthesis

The integration of enabling methods for automated flow preparation of pyrazine-2-carboxamide showcases the potential of using advanced technology in the synthesis of complex molecules. This approach could be applicable for efficiently synthesizing compounds with similar structural features, enhancing research productivity in pharmaceutical development (Ingham et al., 2014).

Antitubercular Properties

Research on pyrazinamide Mannich bases and their antitubercular properties against Mycobacterium tuberculosis points to the relevance of pyrazine derivatives in the treatment of tuberculosis. These findings underscore the potential therapeutic applications of structurally related compounds in combating mycobacterial infections (Sriram et al., 2006).

Synthesis Techniques

Recent advances in piperazine synthesis highlight the versatility and importance of piperazine-based compounds in pharmaceuticals. The development of new methods for constructing the piperazine ring system, especially carbon-substituted piperazines, could inform future research on similar compounds, enabling the creation of novel drugs with improved efficacy and selectivity (Gettys et al., 2017).

Enaminone-Based Synthesis

The study on enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities illustrates the potential of using innovative synthetic routes to create compounds with significant biological activities. This could be relevant for designing new molecules based on the structure of N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide for various biomedical applications (Riyadh, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O3/c20-13-1-3-14(4-2-13)25-7-9-26(10-8-25)18(28)16-12-29-19(23-16)24-17(27)15-11-21-5-6-22-15/h1-6,11-12H,7-10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCJCRMVVTLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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